4-(Phenylcarbonyl)phenyl diphenylcarbamate
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Overview
Description
4-(Phenylcarbonyl)phenyl diphenylcarbamate is an organic compound with the molecular formula C26H19NO3 It is a derivative of carbamate, featuring a phenylcarbonyl group attached to a phenyl ring, which is further connected to a diphenylcarbamate moiety
Mechanism of Action
Target of Action
It’s known that benzoylphenyl ureas, a class of compounds to which 4-benzoylphenyl diphenylcarbamate belongs, are often used in peptide synthesis . They act as C-terminal supports for peptide synthesis, helping to separate intermediate and target peptides .
Mode of Action
Benzoylphenyl ureas, a related class of compounds, are known to interfere with the synthesis of chitin, a major component of the insect cuticle . This suggests that 4-benzoylphenyl diphenylcarbamate might interact with its targets in a similar manner, potentially disrupting normal biochemical processes.
Biochemical Pathways
Given its potential role in peptide synthesis , it’s plausible that it could influence protein synthesis and related pathways
Result of Action
A related compound, n,n’-diphenyl-4,4’-methylenediphenylene biscarbamate, has been used to synthesize high molecular weight polyureas through a process called trans-ureation . This suggests that 4-benzoylphenyl diphenylcarbamate might have similar effects, potentially leading to the formation of complex polymers.
Action Environment
It’s known that the efficacy of benzoylphenyl ureas can be influenced by various factors, including the presence of other chemicals and the physical environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylcarbonyl)phenyl diphenylcarbamate typically involves the reaction of 4-(Phenylcarbonyl)phenylboronic acid with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylcarbonyl)phenyl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
4-(Phenylcarbonyl)phenyl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Phenyl diphenylcarbamate
- 4-(Phenylcarbonyl)phenylboronic acid
- Diphenylcarbamoyl chloride
Uniqueness
4-(Phenylcarbonyl)phenyl diphenylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(4-benzoylphenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)30-26(29)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUIPHHDBJYSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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